molecular formula C11H15BrClN B2442367 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride CAS No. 2044714-55-6

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride

Cat. No.: B2442367
CAS No.: 2044714-55-6
M. Wt: 276.6
InChI Key: SCVCGENXYKMNFA-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine atom and a methyl group attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Pyrrolidine Formation: The brominated intermediate is then reacted with pyrrolidine under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

The biological activity of 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is of significant interest due to its potential interactions with various biological targets. Preliminary studies indicate several applications:

  • Neurological Research : The compound may modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways, making it a candidate for studying neurological disorders such as depression and anxiety.
  • Antimicrobial Properties : Initial investigations suggest that this compound could exhibit antimicrobial activity, which warrants further exploration for potential therapeutic applications.
  • Anticancer Activity : Its structural characteristics may allow it to interact with cancer cell pathways, suggesting potential use in oncology research.

Case Studies

Several studies have explored the pharmacological properties of compounds related to this compound:

  • Dopamine Transporter Inhibition : Research indicates that analogs of this compound demonstrate potent inhibition of dopamine transporters, suggesting potential use in treating conditions like ADHD and substance abuse disorders. For instance, one study reported that certain analogs exhibited higher potency than cocaine in inhibiting dopamine uptake (Ki = 21.4 nM) .
  • Selectivity Profiles : A family of analogs was evaluated for their selectivity towards serotonin and norepinephrine transporters. Some compounds showed significant selectivity for the norepinephrine transporter with minimal effects on serotonin transport .
  • Behavioral Pharmacology : Ongoing studies are assessing the behavioral effects of these compounds in animal models, focusing on locomotor activity and drug discrimination tasks to evaluate their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Dopamine TransporterPotent inhibition (Ki = 21.4 nM)
Norepinephrine TransporterSelective inhibition observed
Antimicrobial ActivityPreliminary evidence suggests efficacy
Anticancer ActivityPotential interactions with cancer pathways

Table 2: Synthesis Overview

StepDescription
Step 1Reaction of bromo-substituted aromatic compound with pyrrolidine
Step 2Formation of hydrochloride salt through acid treatment

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenyl)pyrrolidine hydrochloride
  • 2-(4-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
  • 2-(4-Iodo-2-methylphenyl)pyrrolidine hydrochloride

Uniqueness

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. The combination of the bromine and methyl groups also imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.

Biological Activity

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-bromo-2-methylphenyl group, which contributes to its unique biological activity. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

Key Properties

  • Molecular Formula : C10H12BrN·HCl
  • Molecular Weight : 250.57 g/mol
  • Solubility : Soluble in water and organic solvents, facilitating its use in various biological assays.

The mechanism of action for this compound involves interactions with various molecular targets, particularly enzymes and receptors. The pyrrolidine structure allows it to mimic natural ligands, enabling it to bind effectively to specific sites within biological systems.

Interaction Dynamics

  • Binding Affinity : The bromine and methyl groups influence the compound's binding affinity and selectivity towards target proteins.
  • Enzyme Modulation : It can modulate the activity of enzymes involved in critical biological pathways, potentially impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit notable antibacterial and antifungal activities.

Antibacterial Activity

In vitro studies have demonstrated that this compound shows significant inhibition against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.00390.0039 to 0.025mg mL0.025\,\text{mg mL}, indicating strong antibacterial properties .

Antifungal Activity

The compound also exhibits antifungal effects, although specific data on its efficacy against fungal pathogens is less comprehensive compared to its antibacterial properties.

Neuropharmacological Effects

Given its structural similarity to other biologically active compounds, this compound may have potential applications in treating neurological disorders. Its mechanism may involve the modulation of neurotransmitter systems or neuroprotective pathways .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study focused on synthesizing various pyrrolidine derivatives, this compound was evaluated alongside other analogs for antimicrobial activity. The results indicated that the halogen substituents significantly enhanced the bioactivity of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the pyrrolidine structure could lead to variations in biological activity. The presence of halogen atoms like bromine was found to be crucial in enhancing both antibacterial and antifungal activities .

CompoundMIC (mg/mL)Activity Type
This compound0.0039 - 0.025Antibacterial
Other Pyrrolidine DerivativesVariesAntifungal

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVCGENXYKMNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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